![molecular formula C16H13F3N6 B292244 (4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine can inhibit the production of pro-inflammatory cytokines and reduce the growth of tumor cells in vitro. It has also been shown to have low toxicity and good biocompatibility in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine in lab experiments is its low toxicity and good biocompatibility. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine. One direction is to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new drugs for the treatment of cancer and inflammatory diseases. Another direction is to study its potential applications in other fields, such as materials science and catalysis. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of (4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine involves the reaction of 3-(trifluoromethyl)aniline with 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one in the presence of hydrazine hydrate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Propiedades
Fórmula molecular |
C16H13F3N6 |
|---|---|
Peso molecular |
346.31 g/mol |
Nombre IUPAC |
(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine |
InChI |
InChI=1S/C16H13F3N6/c17-16(18,19)10-5-4-6-11(9-10)22-23-13-14(20)24-25(15(13)21)12-7-2-1-3-8-12/h1-9,21-22H,(H2,20,24)/b21-15?,23-13- |
Clave InChI |
ARFYCSLLIKZYLH-FESXBFRUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=N)/C(=N\NC3=CC=CC(=C3)C(F)(F)F)/C(=N2)N |
SMILES |
C1=CC=C(C=C1)N2C(=N)C(=NNC3=CC=CC(=C3)C(F)(F)F)C(=N2)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=N)C(=NNC3=CC=CC(=C3)C(F)(F)F)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
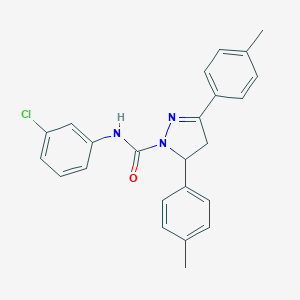
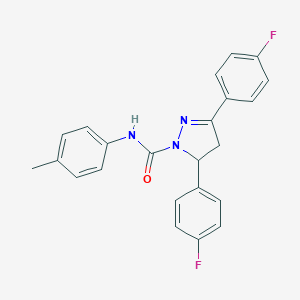
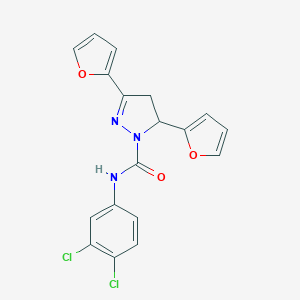
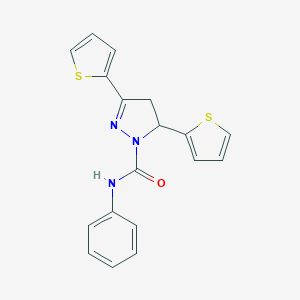
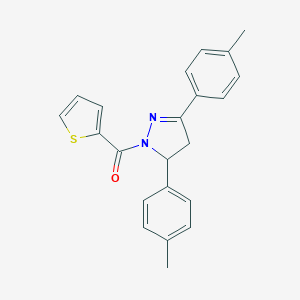
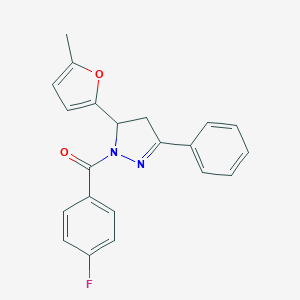


![3,5-bis(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292182.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)